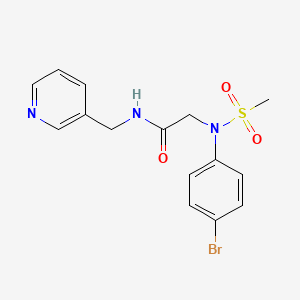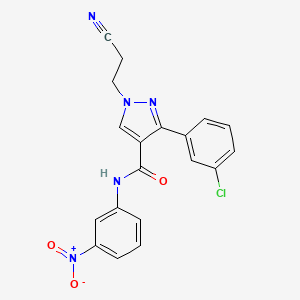
bis(4-chlorophenyl)(isobutyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)(isobutyl)phosphine oxide (BCIBPO) is a chemical compound that belongs to the family of organophosphorus compounds. It has been widely used in scientific research as a flame retardant, plasticizer, and stabilizer. BCIBPO has also shown promising results in various biological and medical applications, including cancer treatment and drug delivery systems. In
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)(isobutyl)phosphine oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in the breakdown of extracellular matrix proteins and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of tumor invasion and metastasis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of bis(4-chlorophenyl)(isobutyl)phosphine oxide is its versatility and ease of use in various laboratory experiments. This compound is a stable and readily available compound that can be easily synthesized and purified. However, one of the main limitations of this compound is its potential toxicity and environmental impact. This compound is a highly toxic compound that can cause serious health effects if not handled properly. Therefore, it is important to use proper safety precautions when working with this compound in the laboratory.
Future Directions
There are several future directions for the research and development of bis(4-chlorophenyl)(isobutyl)phosphine oxide. One potential area of research is the optimization of this compound as a drug delivery system for various anticancer drugs. Another potential area of research is the development of this compound-based materials with improved flame retardant and plasticizing properties. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
Conclusion
In conclusion, this compound is a versatile and promising compound that has shown potential in various scientific fields, including materials science and medicinal chemistry. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of tumor invasion and metastasis. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
Bis(4-chlorophenyl)(isobutyl)phosphine oxide can be synthesized by the reaction of 4-chlorobenzyl chloride, isobutyl alcohol, and triphenylphosphine oxide in the presence of a base. The reaction yields a white solid that can be purified by recrystallization.
Scientific Research Applications
Bis(4-chlorophenyl)(isobutyl)phosphine oxide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, this compound has been used as a flame retardant, plasticizer, and stabilizer for polymeric materials. In the field of medicinal chemistry, this compound has shown promising results as a drug delivery system for various anticancer drugs. This compound has also been studied for its potential use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2OP/c1-12(2)11-20(19,15-7-3-13(17)4-8-15)16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNQXGFHQDDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)

![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)